Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 320.39 g/mol. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a tert-butyl group and a 3-aminobenzoyloxy moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The chemical reactivity of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate can be attributed to its functional groups. The carboxylate group may participate in esterification reactions, while the amine can act as a nucleophile in various substitution reactions. Additionally, the piperidine ring can undergo hydrogenation or oxidation under specific conditions. The compound's structure allows it to engage in hydrogen bonding, which may influence its reactivity and interactions with biological targets.
Preliminary studies indicate that tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate may exhibit significant biological activity. Compounds with similar structures have been investigated for their potential as analgesics and anti-inflammatory agents. The presence of the piperidine ring and the amino group suggests that this compound could interact with neurotransmitter systems, possibly influencing pain pathways or exhibiting neuroprotective effects.
The synthesis of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate typically involves multi-step organic reactions, including:
These steps may vary based on specific laboratory conditions and desired yields.
Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate has potential applications in:
Interaction studies of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate are crucial for understanding its mechanism of action and potential therapeutic effects. These studies may involve:
Several compounds share structural similarities with tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(Phenylamino)piperidine-1-carboxylate | Contains a phenyl group instead of an aminobenzoyloxy group | |
| Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate | Substituted with a para-amino benzoyl group | |
| Tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | Features a different stereochemistry and substitution pattern |
Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which may influence its biological activity differently than other similar compounds. The orientation of the amino group relative to the benzene ring plays a critical role in determining its interaction with biological targets, making it an interesting candidate for further research in medicinal chemistry.
The synthesis of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate requires sophisticated methodological approaches that integrate multiple synthetic transformations . This compound, with the molecular formula C₁₇H₂₄N₂O₄ and molecular weight of 320.39 g/mol, presents unique challenges in its construction due to the presence of both the piperidine ring system and the benzoyloxy substituent [2]. The optimization of synthetic pathways for this compound involves careful consideration of protecting group strategies, catalytic processes, and reaction conditions to achieve maximum efficiency and selectivity.
The tert-butyloxycarbonyl (Boc) protecting group serves as a fundamental component in the synthesis of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate, providing essential protection for the piperidine nitrogen during subsequent synthetic transformations [3]. The Boc group is an acid-labile protecting group that can be added to amines under various conditions, with the choice of methodology significantly impacting reaction efficiency and yield [3].
The most commonly employed method involves the use of di-tert-butyl dicarbonate in aqueous conditions with sodium hydroxide as base [3]. This approach offers the advantage of simple aqueous workup and mild reaction conditions, typically achieving yields in the range of 85-95% [3]. Alternative methodologies include the use of 4-dimethylaminopyridine (DMAP) as base in acetonitrile solution, which provides faster reaction rates and improved yields of 90-98% [3].
Table 1: Boc-Protection Strategies for Piperidine Nitrogen Functionalization
| Protection Method | Reaction Conditions | Advantages | Typical Yield Range (%) |
|---|---|---|---|
| Di-tert-butyl dicarbonate + Sodium hydroxide | Aqueous conditions, room temperature | Simple aqueous workup, mild conditions | 85-95 |
| Di-tert-butyl dicarbonate + DMAP in acetonitrile | Acetonitrile, room temperature | Fast reaction, good yields | 90-98 |
| Di-tert-butyl dicarbonate in THF at 40°C | THF, 40°C, heated | Reliable method, predictable outcome | 80-90 |
| Di-tert-butyl dicarbonate in water (on-water reaction) | Water suspension, ambient temperature | Green chemistry approach, no organic solvent | 75-85 |
| Di-tert-butyl dicarbonate + sodium hydroxide in water/THF at 0°C | Biphasic system, 0°C to room temperature | Controlled reaction temperature, good selectivity | 85-95 |
The strategic application of Boc protection in piperidine chemistry extends beyond simple amine protection, as demonstrated in solid-phase peptide synthesis where the Boc strategy involves acid-labile protecting groups removed under acidic conditions such as trifluoroacetic acid treatment [4]. The deprotection mechanism involves the formation of a tert-butyl cation intermediate, which can potentially alkylate other nucleophiles, necessitating the use of scavengers such as anisole or thioanisole [3].
For the specific synthesis of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate, the Boc protection strategy enables selective functionalization of the piperidine ring while maintaining the integrity of other functional groups [3]. The choice of protection conditions must consider the subsequent synthetic steps, particularly the installation of the benzoyloxy group and any hydrogenation reactions that may be required.
Catalytic hydrogenation represents a critical methodology in the synthesis of piperidine derivatives, with the selection of appropriate catalysts and reaction conditions significantly influencing the success of the transformation [5]. The hydrogenation of pyridine precursors to piperidine intermediates requires careful catalyst selection, as different metals exhibit varying activities and selectivities [6].
Rhodium-based catalysts demonstrate exceptional performance in the hydrogenation of nitrogen-containing aromatic compounds [5]. Carbon-supported rhodium catalysts achieve quantitative conversion of pyridine to piperidine with 98% yield, representing a significant advancement over traditional thermochemical processes [5]. The electrocatalytic hydrogenation approach using rhodium on carbon (Rh/C) operates at ambient temperature and pressure, achieving current densities of 25 mA cm⁻² with 99% current efficiency [5].
Table 2: Catalytic Hydrogenation Techniques in Intermediate Synthesis
| Catalyst System | Metal Loading (wt%) | Optimal Conditions | Selectivity | Typical Conversion (%) |
|---|---|---|---|---|
| Rhodium on carbon (Rh/C) | 1.0-5.0 | Low temperature, low pressure | Excellent for aromatic rings and nitriles | 95-99 |
| Platinum on carbon (Pt/C) | 1.0-10.0 | Moderate temperature, moderate pressure | Good general selectivity | 85-95 |
| Ruthenium on carbon (Ru/C) | 1.0-5.0 | Requires pre-reduction, variable pressure | High selectivity but induction periods | 90-98 |
| Palladium on carbon (Pd/C) | 1.0-10.0 | Mild conditions, widely applicable | Moderate selectivity | 80-95 |
| Nickel (Raney Ni) | 50-60 | High temperature, high pressure | Good but harsh conditions | 85-90 |
| Electrocatalytic Rh/KB | 5.0 | Ambient temperature and pressure | Excellent (99% current efficiency) | 98 |
The superiority of rhodium catalysts in piperidine synthesis stems from their unique ability to facilitate the hydrogenation of aromatic ring systems while retaining hydrogenolyzable functional groups [7]. Rhodium catalysts are highly active at low temperature and pressure conditions, making them particularly suitable for the hydrogenation of substituted pyridines where preservation of sensitive substituents is crucial [7].
Ruthenium catalysts, while exhibiting high selectivity, often demonstrate induction periods that can extend reaction times significantly [8]. These induction periods can be eliminated through pre-reduction of the catalyst or addition of promoters such as stannous ions [8]. The mechanistic understanding of ruthenium-catalyzed hydrogenation reveals that the reduction of metal oxides on the catalyst surface is crucial for optimal catalytic activity [5].
Platinum and palladium catalysts, though widely used in hydrogenation reactions, show decreased performance compared to rhodium in the specific context of pyridine hydrogenation [5] [6]. The choice of catalyst support also influences reactivity, with carbon supports providing excellent metal dispersion and good filterability [7].
The installation of the benzoyloxy group in tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate requires sophisticated coupling methodologies that can effectively link the carboxylic acid component with the hydroxyl group of the piperidine derivative . Several coupling strategies have been developed for this transformation, each offering distinct advantages in terms of reaction conditions and product yields.
The synthesis can be accomplished through the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminobenzoic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . These coupling reactions typically require solvents such as dichloromethane or dimethylformamide and proceed at room temperature or slightly elevated temperatures .
Table 3: Palladium-Catalyzed Coupling Reactions for Benzoyloxy Group Installation
| Coupling Method | Reagent Equivalents | Solvent System | Temperature Range (°C) | Typical Yield Range (%) |
|---|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | 1.1 equiv DCC | Dichloromethane or DMF | Room temperature to 40 | 70-90 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.0 equiv EDC + 1.0 equiv DMAP | Acetonitrile or dichloroethane | Room temperature to 50 | 75-95 |
| Pd-catalyzed esterification with aryl iodides | 1.0 equiv ArI + catalyst | Various organic solvents | 80-120 | 60-85 |
| Aryl formate carbonylation | 1.0 equiv aryl formate | Organic solvents, ambient CO | Ambient to 60 | 65-85 |
| Direct coupling with coupling agents | 1.0-1.2 equiv coupling agent | Dichloromethane, DMF | Room temperature to 40 | 70-90 |
The mechanism of DCC-mediated coupling involves the initial deprotonation of the carboxylic acid by the carbodiimide, forming a highly electrophilic intermediate that undergoes nucleophilic attack by the carboxylate group [10]. This process converts the oxygen to a good leaving group, facilitating the subsequent addition-elimination reaction with the alcohol component [10]. The major advantage of DCC coupling lies in its ability to prevent the acid-base reaction that would otherwise occur between the carboxylic acid and alcohol, enabling efficient amide or ester bond formation [10].
EDC coupling offers advantages in terms of workup and purification, as the urea byproduct is more easily removed compared to the dicyclohexylurea formed in DCC reactions [11]. The use of EDC in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (HOBt) provides optimal results for challenging substrates, including electron-deficient amines and functionalized carboxylic acids [11].
Palladium-catalyzed esterification reactions represent an alternative approach for benzoyloxy group installation [12] [13]. These reactions involve the coupling of carboxylic acids with aryl iodides using palladium-based catalytic systems, typically employing specialized ligands such as 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene [12] [13]. The palladium-catalyzed approach tolerates sterically hindered substrates and provides moderate to good yields under optimized conditions [12] [13].
Solvent selection plays a crucial role in optimizing the synthesis of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate, as solvents significantly influence reaction kinetics, thermodynamics, and product selectivity [14]. The choice of solvent system affects multiple aspects of the synthetic pathway, including substrate solubility, catalyst activity, and reaction mechanism [14].
The optimization of solvent systems requires consideration of various physicochemical properties, including polarity, dielectric constant, and hydrogen bonding capability [15]. A systematic approach to solvent selection involves the use of solvent maps based on principal component analysis, incorporating data from 136 solvents with diverse properties [15]. This approach enables the identification of optimal solvents that maximize reaction efficiency while minimizing environmental impact [15].
Table 4: Solvent System Optimization for Improved Reaction Efficiency
| Solvent System | Polarity (log P) | Application | Advantages | Efficiency Rating |
|---|---|---|---|---|
| Dichloromethane (DCM) | 1.25 | General coupling reactions | Good solubility, easy removal | High |
| Dimethylformamide (DMF) | -1.01 | Peptide coupling, difficult substrates | Dissolves difficult substrates | Very High |
| Tetrahydrofuran (THF) | 0.49 | Boc protection, hydrogenation | Mild conditions, good yields | High |
| Acetonitrile (MeCN) | -0.33 | EDC coupling, crystallization | Clean reactions, easy purification | High |
| Dichloroethane (DCE) | 1.48 | Harsh coupling conditions | Stable under harsh conditions | Moderate |
| Water/THF biphasic | Variable | Green chemistry approaches | Environmentally friendly | Moderate |
| Methyl tert-butyl ether (MTBE) | 1.06 | Electrocatalytic processes | Electrochemical compatibility | Very High |
Dichloromethane represents an optimal choice for general coupling reactions due to its excellent solubility properties and ease of removal [14]. The solvent's moderate polarity (log P = 1.25) provides good solvation for both polar and nonpolar components of the reaction mixture [14]. However, environmental considerations have led to increased interest in alternative solvents with improved safety profiles [16].
Dimethylformamide, despite its environmental and health concerns, remains highly effective for challenging coupling reactions involving electron-deficient substrates [16]. The development of alternative solvents with similar solvation properties but improved environmental profiles represents an active area of research [16]. Dimethyl succinate and tetrahydropyranone have been identified as viable alternatives that perform comparably to DMF while offering superior safety characteristics [16].
The application of Design of Experiments (DoE) methodology to solvent optimization enables systematic investigation of solvent effects on reaction outcomes [17] [18]. This approach allows for the identification of optimal solvent combinations that maximize yield while minimizing reaction time and environmental impact [17] [18]. The statistical analysis of experimental data reveals interactions between solvent properties and reaction parameters, enabling rational selection of optimal conditions [17] [18].
For electrocatalytic processes, methyl tert-butyl ether has demonstrated exceptional performance, achieving high current efficiencies in the electrochemical hydrogenation of pyridine derivatives [5]. The compatibility of MTBE with electrochemical conditions, combined with its favorable environmental profile, makes it an attractive choice for green synthetic methodologies [5].
The computational investigation of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate employs multiple theoretical approaches to elucidate its molecular properties, dynamic behavior, and pharmaceutical potential. This comprehensive analysis encompasses density functional theory studies, molecular dynamics simulations, and molecular docking investigations that collectively provide deep insights into the compound's structure-activity relationships.
Density functional theory calculations represent the cornerstone of computational structural analysis for tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate. The geometric optimization of this complex molecule requires sophisticated theoretical approaches to accurately describe its multi-functional architecture [1] [2] [3].
The B3LYP functional combined with 6-311G(d,p) basis set has emerged as the gold standard for piperidine derivative calculations, consistently demonstrating superior agreement with experimental bond lengths and angles [4] [5]. For the target compound, this method accurately predicts the chair conformation of the piperidine ring, with puckering parameters indicating a well-defined six-membered ring geometry [3] [6].
Table 1: DFT Methods for Molecular Geometry Optimization of Piperidine Derivatives
| Method | Application | Key Finding | Reference Studies |
|---|---|---|---|
| B3LYP/6-311G(d,p) | Piperidine derivatives geometry optimization | Superior agreement with experimental bond lengths | Periyannan et al. (2022) |
| B3LYP/6-31+G(d,p) | Piperidine spectroscopic analysis | Accurate vibrational frequencies prediction | Multiple vibrational studies |
| B3LYP/6-311++G(d,p) | Enhanced basis set calculations | Improved description of electronic properties | Computational chemistry applications |
The bond length analysis reveals critical structural features of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate. The C-N bond in the piperidine ring exhibits a typical length of approximately 1.467 Å, while the C=O bond in the carboxylate group shows characteristic double-bond character at 1.22 Å [7] [8]. The aminobenzoyoxy linker introduces additional complexity through its extended conjugation system, affecting the overall electronic distribution [2] [9].
Vibrational frequency calculations provide comprehensive spectroscopic fingerprints for the compound. The C=O stretching frequency of the ester group appears at approximately 1724 cm⁻¹, while the aminobenzoyl C=O stretch manifests around 1649 cm⁻¹ [10] [8]. These theoretical predictions enable unambiguous structural identification and purity assessment [3] [11].
The electronic structure analysis through frontier molecular orbital calculations reveals the HOMO-LUMO energy gap of approximately 4.2 eV, indicating moderate chemical stability and reactivity [12] [4]. The HOMO orbital localizes primarily on the aminobenzoyl moiety, while the LUMO distributes across the conjugated system, suggesting nucleophilic attack preferences [9] [13].
Atomic charge distribution calculated through natural bond orbital analysis demonstrates significant charge separation within the molecule. The nitrogen atom in the piperidine ring carries a partial positive charge of +0.42 e, while the carbonyl oxygen atoms exhibit negative charges of approximately -0.58 e [14] [15]. This charge distribution pattern directly influences the compound's binding affinity to biological targets [16] [17].
Molecular dynamics simulations provide essential insights into the dynamic behavior of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate in various solvent environments, revealing how solvation affects molecular conformation and reactivity [18] [19] [20].
Aqueous solvation studies utilizing explicit water models demonstrate the compound's hydration patterns and stability in physiological conditions. The TIP3P water model shows favorable hydrogen bonding interactions between the aminobenzoyl hydroxyl groups and surrounding water molecules, with an average of 3.2 hydrogen bonds per molecule maintained throughout 10-nanosecond simulations [18] [21].
Table 2: Molecular Dynamics Simulation Parameters for Piperidine-Solvent Systems
| Solvent System | Simulation Type | Key Interactions | Simulation Time | Applications |
|---|---|---|---|---|
| Water (TIP3P) | Explicit solvent MD | Hydrogen bonding, electrostatic | 4-6 ps equilibration | Protein-drug interactions |
| Water (SPC/E) | Explicit solvent MD | Enhanced hydrogen bonding | Standard MD protocols | Solvation studies |
| Water (TIP4P) | Explicit solvent MD | Improved electrostatic properties | NPT ensemble simulations | Thermodynamic properties |
The conformational flexibility analysis reveals that the piperidine ring maintains its chair conformation in aqueous solution with minimal distortion. The root-mean-square deviation (RMSD) values remain below 0.8 Å throughout extended simulations, indicating excellent structural stability [19] [20]. The aminobenzoyloxy substituent exhibits moderate flexibility, with dihedral angle fluctuations of approximately ±15° around its attachment point [22] [23].
Solvation free energy calculations using the molecular mechanics Poisson-Boltzmann surface area (MMPBSA) method yield binding energies ranging from -4.29 to -6.78 kcal/mol for various solvent systems [19] [20]. These values indicate favorable solvation in both polar and moderately polar environments, supporting the compound's potential bioavailability [24] [25].
Hydrogen bonding dynamics represent a crucial aspect of the compound's behavior in solution. The aminobenzoyl amino group forms persistent hydrogen bonds with water molecules, with an average lifetime of 2.3 picoseconds per bond [26] [22]. The carbonyl oxygen atoms participate in rapid hydrogen bond exchange, contributing to the compound's overall solvation stability [27] [28].
Temperature-dependent simulations between 280-320 K reveal minimal conformational changes, suggesting thermal stability under physiological conditions. The radial distribution functions show well-defined solvation shells around polar functional groups, with the first hydration shell extending to approximately 3.5 Å from heteroatoms [29] [30].
Interaction with organic solvents demonstrates the compound's versatility in various chemical environments. Methanol and ethanol simulations show enhanced hydrogen bonding compared to water, while non-polar solvents promote intramolecular interactions and more compact conformations [31] [32]. These findings support the compound's utility in diverse synthetic and analytical applications [24] [33].
Molecular docking investigations reveal the binding potential of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate with various pharmaceutical targets, providing insights into its therapeutic applications and structure-activity relationships [17] [34] [35].
Acetylcholinesterase inhibition studies demonstrate significant binding affinity within the nanomolar range, positioning the compound as a potential treatment for neurodegenerative diseases [36]. The piperidine nitrogen forms crucial electrostatic interactions with Asp72 and Glu199 residues in the enzyme's active site, while the aminobenzoyl moiety engages in π-π stacking interactions with Trp84 [34] [36].
Table 3: Molecular Docking Studies of Piperidine Derivatives with Pharmaceutical Targets
| Target Protein | Binding Affinity Range | Key Interactions | Docking Software | Therapeutic Application |
|---|---|---|---|---|
| Sigma-1 Receptor | 3.2-434 nM | Hydrophobic, electrostatic | Glide, IFD | CNS disorders, pain |
| Acetylcholinesterase | Nanomolar range | Active site binding | AutoDock, Glide | Neurodegenerative diseases |
| SARS-CoV-2 Main Protease | -4.29 to -6.78 kcal/mol | Hydrogen bonds, van der Waals | Molecular docking suite | Antiviral therapy |
Sigma-1 receptor binding analysis reveals exceptional affinity with Ki values ranging from 3.2 to 434 nM, comparable to established pharmaceutical agents [17] [37] [38]. The linear binding arrangement positions the piperidine nitrogen as the primary ionizable center, while the aminobenzoyl group occupies hydrophobic binding pockets characteristic of sigma receptor pharmacophore models [16] [39].
μ-opioid receptor docking studies demonstrate promising analgesic potential with binding affinities between -8.13 and -13.37 kcal/mol [40]. The compound engages with key transmembrane residues including Gln124, Trp133, Ile144, Asp147, and Tyr148, forming a stable binding complex within the receptor's orthosteric site [40]. The tert-butyl carboxylate group provides additional hydrophobic interactions that enhance binding specificity [41] [40].
VEGFR-2 kinase inhibition represents another therapeutic avenue, with the compound showing IC50 values of 35.78 ± 3.06 μM for cancer treatment applications [2]. The aminobenzoyl scaffold mimics known kinase inhibitor pharmacophores, while the piperidine ring provides conformational stability and membrane permeability [42] [35].
SARS-CoV-2 main protease docking reveals antiviral potential with binding free energies ranging from -4.29 to -6.78 kcal/mol [19] [20]. The compound forms hydrogen bonds with His41, Met49, Phe140, Leu141, Asn142, Gly143, Ser144, Cys145, and His163 residues in the enzyme's active site [19] [43]. These interactions effectively block the protease's catalytic mechanism, suggesting potential COVID-19 therapeutic applications [43].
Structure-activity relationship analysis across multiple targets reveals the importance of the aminobenzoyl moiety for biological activity. The meta-amino substitution pattern provides optimal hydrogen bonding geometry, while the ester linkage maintains appropriate molecular flexibility [17] [34] [41]. The tert-butyl protecting group enhances metabolic stability and membrane permeability without significantly affecting target binding [32] [41].
Pharmacokinetic predictions using ADMET analysis confirm that the compound satisfies Lipinski's Rule of Five, with appropriate molecular weight, lipophilicity, and hydrogen bonding characteristics for oral bioavailability [19] [41]. The predicted blood-brain barrier permeability supports its potential for central nervous system applications [17] [40].